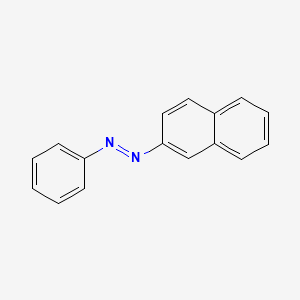
Diazene, 2-naphthalenylphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diazene, 2-naphthalenylphenyl-: is an organic compound that belongs to the diazene family. Diazene compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N). This particular compound features a naphthalene ring and a phenyl group attached to the diazene moiety, making it a unique and interesting molecule for various chemical studies and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diazene, 2-naphthalenylphenyl- typically involves the reaction of naphthylamine with nitrosobenzene under controlled conditions. The reaction proceeds through the formation of an intermediate azoxy compound, which is then reduced to yield the desired diazene compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Common industrial methods include the use of palladium-catalyzed reactions and other transition metal catalysts to facilitate the formation of the diazene bond .
Chemical Reactions Analysis
Types of Reactions: Diazene, 2-naphthalenylphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azoxy compounds.
Reduction: Reduction reactions can convert the diazene to hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products:
Oxidation: Azoxy compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry: Diazene, 2-naphthalenylphenyl- is used in synthetic organic chemistry as a precursor for the synthesis of more complex molecules. It is also studied for its unique electronic properties and reactivity .
Biology and Medicine: In biological research, diazene compounds are investigated for their potential as enzyme inhibitors and their role in biological nitrogen fixation processes .
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its unique structure allows for the development of materials with specific properties .
Mechanism of Action
The mechanism of action of Diazene, 2-naphthalenylphenyl- involves its ability to undergo cis-trans isomerization. This isomerization can affect the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved include interactions with transition metals and participation in coordination chemistry .
Comparison with Similar Compounds
Azobenzene: Another diazene compound with a similar structure but different substituents.
Diimide: A simpler diazene compound with hydrogen atoms instead of aromatic rings.
Phenylhydrazine: A related compound with a hydrazine moiety instead of a diazene bond.
Uniqueness: Diazene, 2-naphthalenylphenyl- is unique due to its combination of a naphthalene ring and a phenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic and industrial applications .
Properties
CAS No. |
2653-77-2 |
|---|---|
Molecular Formula |
C16H12N2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
naphthalen-2-yl(phenyl)diazene |
InChI |
InChI=1S/C16H12N2/c1-2-8-15(9-3-1)17-18-16-11-10-13-6-4-5-7-14(13)12-16/h1-12H |
InChI Key |
JRABDIJJEFFEHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















